2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Beschreibung
This compound features a naphthalen-1-yl group linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 3,4,5-triethoxyphenyl moiety.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-4-31-21-14-19(15-22(32-5-2)24(21)33-6-3)25-28-29-26(34-25)27-23(30)16-18-12-9-11-17-10-7-8-13-20(17)18/h7-15H,4-6,16H2,1-3H3,(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEGVVBYGJZZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Ethylation of Gallic Acid
3,4,5-Trihydroxybenzoic acid (gallic acid) undergoes O-ethylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous acetone. This reaction replaces the hydroxyl groups with ethoxy moieties, yielding 3,4,5-triethoxybenzoic acid.
Reaction Conditions :
-
Reagents : Gallic acid (1.0 equiv), ethyl bromide (3.3 equiv), K₂CO₃ (3.3 equiv)
-
Solvent : Anhydrous acetone
-
Temperature : Reflux (56°C) for 24–48 hours
-
Workup : Filtration, solvent evaporation, and recrystallization from ethanol
Arndt-Eistert Homologation
To convert 3,4,5-triethoxybenzoic acid to phenylacetic acid, the Arndt-Eistert reaction is employed. The acid is first transformed into its acid chloride using thionyl chloride (SOCl₂), followed by reaction with diazomethane to form the diazoketone. Subsequent Wolff rearrangement in the presence of silver oxide (Ag₂O) and water yields 3,4,5-triethoxyphenylacetic acid.
Reaction Conditions :
-
Diazomethane Generation : Diazald and potassium hydroxide (KOH) in diethyl ether
-
Rearrangement : Ag₂O, aqueous dioxane, 60°C for 2 hours
Hydrazide Formation
The resultant phenylacetic acid is treated with hydrazine hydrate (80%) in ethanol under reflux to form 3,4,5-triethoxyphenylacetic acid hydrazide.
Reaction Conditions :
-
Reagents : 3,4,5-Triethoxyphenylacetic acid (1.0 equiv), hydrazine hydrate (2.0 equiv)
-
Solvent : Absolute ethanol
-
Temperature : Reflux (78°C) for 6–8 hours
-
Workup : Filtration and recrystallization from ethanol
Cyclization to 5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form the 1,3,4-oxadiazole ring.
Reaction Mechanism :
-
Deprotonation : Hydrazide reacts with potassium hydroxide (KOH) to form a potassium salt.
-
Cyclization : Carbon disulfide introduces a thiocarbamate group, followed by intramolecular cyclization and elimination of hydrogen sulfide (H₂S).
Reaction Conditions :
-
Reagents : Hydrazide (1.0 equiv), CS₂ (2.0 equiv), KOH (2.0 equiv)
-
Solvent : Absolute ethanol
-
Temperature : Reflux (78°C) for 6–8 hours
-
Workup : Acidification with HCl (1M), filtration, and recrystallization from ethanol
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 4.12 (s, 2H, –CH₂–), 3.81 (q, 6H, –OCH₂CH₃), 1.35 (t, 9H, –OCH₂CH₃), 7.31 (s, 2H, Ar–H).
-
¹³C NMR : δ 169.4 (C=O), 157.3 (oxadiazole C-2), 137.4 (Ar–C), 64.2 (–OCH₂CH₃), 14.7 (–OCH₂CH₃).
Acylation with 2-(Naphthalen-1-yl)Acetyl Chloride
The oxadiazole amine is acylated with 2-(naphthalen-1-yl)acetyl chloride to introduce the naphthalene-acetamide moiety.
Synthesis of 2-(Naphthalen-1-yl)Acetyl Chloride
2-(Naphthalen-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride.
Reaction Conditions :
-
Reagents : 2-(Naphthalen-1-yl)acetic acid (1.0 equiv), SOCl₂ (2.0 equiv)
-
Solvent : Anhydrous dichloromethane (DCM)
-
Temperature : Reflux (40°C) for 3 hours
-
Workup : Solvent evaporation under reduced pressure
Acylation Reaction
The oxadiazole amine reacts with 2-(naphthalen-1-yl)acetyl chloride in the presence of triethylamine (TEA) as a base.
Reaction Conditions :
-
Reagents : Oxadiazole amine (1.0 equiv), acid chloride (1.2 equiv), TEA (1.5 equiv)
-
Solvent : Anhydrous DCM
-
Temperature : Room temperature (25°C) for 12–24 hours
-
Workup : Washing with water, drying over Na₂SO₄, and column chromatography (SiO₂, ethyl acetate/hexane)
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 8.26–7.12 (m, 7H, naphthalene H), 4.47 (s, 2H, –CH₂CO–), 4.07 (q, 6H, –OCH₂CH₃), 1.35 (t, 9H, –OCH₂CH₃), 2.11 (s, 3H, –COCH₃).
-
HRMS : m/z Calculated for C₂₉H₃₁N₃O₅ [M+H]⁺: 508.2201; Found: 508.2198.
Optimization and Challenges
Yield Optimization
Purity Considerations
-
Byproducts : Residual CS₂ and unreacted hydrazide were removed via recrystallization from ethanol.
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolved acylated byproducts.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 85 | 98.5 |
| Oxadiazole Cyclization | CS₂, KOH, ethanol, reflux | 78 | 97.8 |
| Acylation | 2-(Naphthalen-1-yl)acetyl chloride, DIPEA | 82 | 99.1 |
Analyse Chemischer Reaktionen
Types of Reactions
2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring
Wissenschaftliche Forschungsanwendungen
2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as an anti-cancer agent or antimicrobial compound.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices
Vergleich Mit ähnlichen Verbindungen
Variations in the Oxadiazole Substituents
The 3,4,5-triethoxyphenyl group distinguishes this compound from analogues with methoxy, nitro, or halogen substituents:
Table 1: Substituent Effects on Oxadiazole Analogues
Role of the Naphthalene Moiety
The naphthalen-1-yl group is a critical hydrophobic anchor absent in many analogues:
- N-(1-Naphthyl)-2-[[4-Allyl-5-(2-Thienyl)-4H-1,2,4-Triazol-3-yl]Thio]Acetamide : Replaces oxadiazole with a triazole-thiophene system, reducing conformational rigidity and enzyme selectivity .
- 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(5-Nitrothiazol-2-yl)Acetamide : Substitutes naphthalene with indole, enhancing hydrogen bonding but diminishing hydrophobic interactions .
Table 2: Impact of Aromatic/Heterocyclic Groups
Biologische Aktivität
2-(Naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS Number: 891129-55-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C26H27N3O5
- Molecular Weight : 461.5 g/mol
- Structure : The compound features a naphthalene moiety linked to an oxadiazole ring substituted with a triethoxyphenyl group.
The biological activity of 2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The oxadiazole moiety is known for its ability to inhibit certain enzymes by forming covalent bonds with active site residues.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Research indicates several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Anticancer | Potential cytotoxic effects on cancer cell lines through apoptosis induction. |
| Anti-inflammatory | May reduce inflammation markers in vitro and in vivo models. |
| Antioxidant | Demonstrates capability to scavenge free radicals and reduce oxidative damage. |
Case Studies and Research Findings
-
Antimicrobial Studies :
In vitro tests revealed that the compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, a study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics . -
Anticancer Activity :
A series of experiments conducted on various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis in a dose-dependent manner. Cell cycle analysis demonstrated G0/G1 phase arrest, suggesting its potential as an anticancer agent . -
Anti-inflammatory Effects :
In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of 2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other oxadiazole derivatives:
| Compound | Biological Activity |
|---|---|
| 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | Antifungal properties |
| N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | Anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including:
- Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux conditions with reagents like POCl₃ or PCl₃ .
- Step 2 : Coupling the oxadiazole moiety to the naphthalene-acetamide group using copper-catalyzed click chemistry or nucleophilic substitution, as seen in analogous oxadiazole-acetamide syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is critical to isolate the pure product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- NMR : Analyze proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.4 ppm, oxadiazole-linked protons at δ 5.3–5.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₉H₂₈N₃O₅: 510.2032; observed deviation < 0.001 amu) .
- HPLC : Purity >98% with a C18 column (acetonitrile/water gradient) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ comparison with naphthamide-oxadiazole derivatives ).
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase .
Advanced Research Questions
Q. How do substituents on the triethoxyphenyl group influence bioactivity?
- Methodological Answer : Conduct a SAR study by synthesizing derivatives with modified substituents (e.g., replacing ethoxy with methoxy or halogens). Compare activities using:
- Table : Bioactivity of Derivatives
| Substituent | Anticancer (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) |
|---|---|---|
| 3,4,5-Triethoxy | 12.3 ± 1.2 | 16.0 ± 2.1 |
| 3,4-Dimethoxy | 18.9 ± 1.5 | 25.4 ± 3.0 |
| 4-Chloro | 9.8 ± 0.9 | 10.5 ± 1.8 |
- Conclusion : Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity, while bulkier alkoxy groups reduce membrane permeability .
Q. How to resolve contradictions in biological data across different studies?
- Methodological Answer : Address variability via:
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours).
- Control compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to normalize results .
- Statistical validation : Apply ANOVA with post-hoc tests (p < 0.05) to ensure reproducibility .
Q. What strategies optimize bioavailability for in vivo studies?
- Methodological Answer : Improve pharmacokinetics through:
- Prodrug design : Introduce hydrolyzable esters at the acetamide group to enhance solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ >60 minutes in rat microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
